N-[(2-Hydroxyphenyl)methyl]propanamide

Catalog No.
S13055505
CAS No.
606925-36-4
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-Hydroxyphenyl)methyl]propanamide

CAS Number

606925-36-4

Product Name

N-[(2-Hydroxyphenyl)methyl]propanamide

IUPAC Name

N-[(2-hydroxyphenyl)methyl]propanamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-2-10(13)11-7-8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13)

InChI Key

GINPCYBPPANOFO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1O

N-[(2-Hydroxyphenyl)methyl]propanamide is an organic compound characterized by its unique structure, which includes a propanamide moiety attached to a 2-hydroxyphenyl group through a methyl linkage. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural features that may influence biological activity.

  • Oxidation: The hydroxyl group can undergo oxidation, leading to the formation of quinone derivatives.
  • Reduction: The compound can be reduced, potentially altering functional groups and affecting biological activity.
  • Substitution Reactions: The aromatic ring can engage in electrophilic substitution reactions, allowing for the introduction of different substituents.

These reactions are crucial for modifying the compound's properties and enhancing its efficacy in biological applications.

Preliminary studies suggest that N-[(2-Hydroxyphenyl)methyl]propanamide may exhibit significant biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown activity against various bacterial strains, including drug-resistant pathogens. The presence of the hydroxyl group may enhance its interaction with microbial targets.
  • Antioxidant Activity: The phenolic structure is often associated with antioxidant properties, which could provide protective effects against oxidative stress in biological systems.
  • Potential as a Histone Deacetylase Inhibitor: Compounds with similar structures have been explored for their ability to inhibit histone deacetylases, which play a role in cancer progression and other diseases.

The synthesis of N-[(2-Hydroxyphenyl)methyl]propanamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and propanamide.
  • Reaction Conditions: The reaction is carried out under controlled conditions, often using a catalyst or base to facilitate the formation of the amide bond.
  • Procedure:
    • Dissolve 2-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol).
    • Add propanamide and a catalytic amount of acid or base.
    • Heat the mixture under reflux for several hours.
    • Purify the product through recrystallization or chromatography.

This method allows for the efficient formation of N-[(2-Hydroxyphenyl)methyl]propanamide with high yields.

N-[(2-Hydroxyphenyl)methyl]propanamide has potential applications in various fields:

  • Pharmaceuticals: Its biological activities suggest it could be developed as an antimicrobial or anticancer agent.
  • Research: Used as a biochemical probe to study enzyme interactions and metabolic pathways.
  • Cosmetics: Potential use as an antioxidant agent in skincare formulations.

Interaction studies involving N-[(2-Hydroxyphenyl)methyl]propanamide focus on its binding affinity to various biological targets:

  • Enzymatic Interactions: Investigating how this compound interacts with enzymes such as histone deacetylases can provide insights into its therapeutic potential.
  • Receptor Binding Studies: Understanding how it binds to specific receptors could elucidate its mechanism of action in biological systems.

These studies are vital for assessing the compound's efficacy and safety profile for potential therapeutic use.

N-[(2-Hydroxyphenyl)methyl]propanamide shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-(3-Chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamideContains chloro and methoxy groups on the aromatic ringEnhanced antibacterial activity against resistant strains
3-(4-Hydroxyphenyl)propanoic acid derivativesHydroxy group on phenyl ring, different acid functional groupNotable antimicrobial properties against ESKAPE pathogens
4-Coumaric acid methyl esterContains an ester functional groupExhibits estrogen receptor antagonist properties

These compounds demonstrate various biological activities and structural modifications that differentiate them from N-[(2-Hydroxyphenyl)methyl]propanamide, highlighting its unique position within this class of compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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